1-(4-Bromophenyl)azetidin-2-one

Antibacterial β-Lactam Structure-Activity Relationship

Choose 1-(4-Bromophenyl)azetidin-2-one for confirmed antibacterial activity (IC₅₀ 3.19 μM vs. E. faecalis), ~92% Fries rearrangement yield to 6-bromo-2,3-dihydro-4(1H)-quinolone, and validated near-coplanar crystal structure (torsion 5.5°) for reliable docking studies. Defined LogP (2.25) and melting point (126–127 °C) ensure reproducible SAR benchmarking. The para-bromophenyl group enables cross-coupling diversification. Procure this batch-traceable β-lactam to eliminate variability in medicinal chemistry and heterocyclic methodology programs.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 7661-25-8
Cat. No. B1281919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)azetidin-2-one
CAS7661-25-8
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1CN(C1=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C9H8BrNO/c10-7-1-3-8(4-2-7)11-6-5-9(11)12/h1-4H,5-6H2
InChIKeyOWNBBRYHFWKSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)azetidin-2-one (CAS 7661-25-8) for Medicinal Chemistry and Chemical Biology: Procurement-Focused Overview


1-(4-Bromophenyl)azetidin-2-one (CAS 7661-25-8) is a monocyclic β-lactam (azetidin-2-one) bearing a para-bromophenyl substituent on the nitrogen atom, with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol . As a member of the N-arylazetidin-2-one class, this compound serves as both a pharmacologically relevant scaffold in its own right—exhibiting measurable antibacterial activity—and a versatile synthetic intermediate capable of undergoing ring-opening or rearrangement transformations to access diverse heterocyclic systems [1]. The presence of the 4-bromophenyl group confers distinct physicochemical properties, including a calculated LogP of 2.25 and a melting point of 126–127 °C, which differentiate it from non-halogenated or ortho-substituted analogs [2].

Why 1-(4-Bromophenyl)azetidin-2-one Cannot Be Simply Replaced by Other N-Arylazetidin-2-ones in Research and Development


Substituting 1-(4-bromophenyl)azetidin-2-one with a closely related N-arylazetidin-2-one—such as the unsubstituted phenyl, 4-chlorophenyl, or 2-bromophenyl regioisomer—introduces measurable alterations in both biological potency and synthetic behavior. The para-bromo substituent directly influences antibacterial activity, with an IC₅₀ of 3.19 μM against Enterococcus faecalis, whereas halogen position or identity modulates electronic effects that govern ring-opening kinetics and rearrangement efficiency [1]. In the context of the low-temperature Fries rearrangement, the 4-bromophenyl derivative proceeds with an isolated yield of approximately 92% to the corresponding 2,3-dihydro-4(1H)-quinolone, a value that differs from analogs bearing alternative halogen or substitution patterns [2]. Generic substitution therefore risks compromised biological readouts, altered synthetic yields, and non-reproducible SAR conclusions.

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)azetidin-2-one: Comparator-Based Data for Scientific Selection


Antibacterial Activity Against Enterococcus faecalis: Quantitative Comparison with 4-Chlorophenyl Analog

1-(4-Bromophenyl)azetidin-2-one exhibits direct antibacterial activity against the Gram-positive pathogen Enterococcus faecalis CECT 481, with a reported IC₅₀ value of 3.19 μM (3.19 × 10³ nM) [1]. This represents quantifiable differentiation from the 4-chlorophenyl analog, which, in a separate study targeting a different bacterial strain, demonstrated substantially weaker activity with an IC₅₀ > 1.0 × 10⁶ nM against a related enzymatic target, suggesting that the 4-bromo substitution confers superior potency in certain antibacterial contexts [2].

Antibacterial β-Lactam Structure-Activity Relationship

Crystallographic Planarity and Torsion Angle: Structural Comparison with Ortho-Bromo Regioisomer

Single-crystal X-ray diffraction analysis of 1-(4-bromophenyl)azetidin-2-one reveals that both the β-lactam ring and the 4-bromophenyl ring are essentially planar, with a torsion angle of only 5.5° about the N–C bond joining the two rings [1]. This near-coplanar arrangement, refined to an R-factor of 0.058 from 1814 reflections, differs markedly from the ortho-bromo regioisomer (1-(2-bromophenyl)azetidin-2-one), where steric hindrance from the ortho-bromine atom forces a significantly non-planar conformation, altering the electronic conjugation between the aryl and β-lactam moieties [2].

Crystallography Structural Biology Molecular Modeling

Synthetic Utility in Fries Rearrangement: Yield Comparison with Non-Halogenated and Other Halogenated N-Arylazetidin-2-ones

In the low-temperature Fries rearrangement of N-arylazetidin-2-ones to 2,3-dihydro-4(1H)-quinolones, 1-(4-bromophenyl)azetidin-2-one undergoes smooth rearrangement in triflic acid at 0–18 °C to afford the corresponding 6-bromo-2,3-dihydro-4(1H)-quinolone in approximately 92% isolated yield [1]. This yield compares favorably to that of the unsubstituted N-phenylazetidin-2-one (~82% yield) and substantially exceeds the yield obtained from the 4-chlorophenyl analog (N-(4-chlorophenyl)azetidin-2-one, ~50% yield) under analogous conditions [1].

Synthetic Methodology Heterocyclic Chemistry Rearrangement

Physicochemical Differentiation: LogP and Lipophilicity Relative to Unsubstituted and 4-Fluoro Analogs

1-(4-Bromophenyl)azetidin-2-one possesses a calculated partition coefficient (LogP) of 2.25 and a melting point of 126–127 °C, reflecting the lipophilic contribution of the para-bromo substituent [1]. By comparison, the unsubstituted 1-phenylazetidin-2-one has a lower predicted LogP (approximately 1.3–1.5 based on fragment contributions), while the 4-fluoro analog (1-(4-fluorophenyl)azetidin-2-one) exhibits a LogP near 1.6–1.8 . This difference of approximately 0.5–0.9 LogP units between the 4-bromo and 4-fluoro derivatives corresponds to a 3- to 8-fold difference in octanol–water partitioning.

Physicochemical Properties Lipophilicity Drug Design

Optimal Research and Development Applications for 1-(4-Bromophenyl)azetidin-2-one Based on Quantified Evidence


Antibacterial Hit-to-Lead Optimization Targeting Gram-Positive Enterococcus faecalis

Given its measured IC₅₀ of 3.19 μM against Enterococcus faecalis CECT 481 [4], 1-(4-bromophenyl)azetidin-2-one is an appropriate starting point for medicinal chemistry campaigns seeking novel β-lactam-derived antibacterial agents with activity against this clinically relevant pathogen. The quantifiable potency, combined with the compound's synthetically accessible bromophenyl handle for further diversification, supports its use in structure–activity relationship (SAR) studies where the para-bromo substituent serves as both a pharmacophoric element and a site for subsequent cross-coupling reactions.

Synthetic Methodology Development: Fries Rearrangement to 2,3-Dihydro-4(1H)-quinolones

The high isolated yield (~92%) of 6-bromo-2,3-dihydro-4(1H)-quinolone obtained from 1-(4-bromophenyl)azetidin-2-one under low-temperature Fries rearrangement conditions [4] makes this compound a preferred substrate for reaction optimization, mechanistic investigation, and scale-up studies. Synthetic chemistry groups focused on heterocyclic methodology or natural product synthesis can reliably employ this compound to access brominated quinoline scaffolds with predictable efficiency and minimal byproduct formation.

Crystallography-Driven Molecular Docking and Computational Chemistry Studies

The experimentally determined near-coplanar conformation (torsion angle 5.5°) of 1-(4-bromophenyl)azetidin-2-one [4] provides a validated three-dimensional structure for molecular docking, pharmacophore modeling, and quantum mechanical calculations. Researchers performing virtual screening or binding mode prediction with β-lactam-containing ligands can use this crystal structure as a reliable starting geometry, reducing conformational uncertainty and improving the accuracy of computational predictions relative to uncharacterized analogs.

Physicochemical Property Benchmarking in β-Lactam Library Design

With a calculated LogP of 2.25 and a melting point of 126–127 °C [4], 1-(4-bromophenyl)azetidin-2-one serves as a well-defined reference compound for evaluating the lipophilicity and solid-state properties of newly synthesized N-arylazetidin-2-one derivatives. Procurement of this compound enables direct experimental comparison of chromatographic retention times, solubility profiles, and thermal behavior across a series of halogenated or substituted β-lactams, facilitating data-driven library design and property-based lead optimization.

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